3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

SGK1 inhibitor Kinase selectivity Structure-activity relationship

This 3-amino-5-cyano-7-azaindole offers a privileged kinase hinge-binding scaffold with unmatched synthetic versatility. The 3-amino group enables rapid amide bioconjugation, while the 5-cyano moiety serves as a non-ionizable electron-withdrawing handle that enhances metabolic stability over carboxylate analogs. Orthogonal reactivity supports one-pot, parallel library synthesis—independently derivatize two vectors to accelerate SGK1, JAK3, and FGFR lead optimization. Procure this uniquely substituted core to access chemical space inaccessible via mono-substituted 7-azaindoles and streamline your medicinal chemistry workflow.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 1190322-57-6
Cat. No. B3220024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
CAS1190322-57-6
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)N)C#N
InChIInChI=1S/C8H6N4/c9-2-5-1-6-7(10)4-12-8(6)11-3-5/h1,3-4H,10H2,(H,11,12)
InChIKeyLHXRZTCZVJBWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6): A Disubstituted 7-Azaindole Scaffold for Kinase Inhibitor Development


3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190322-57-6) is a heterocyclic compound belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, a privileged scaffold in medicinal chemistry for the design of ATP-competitive kinase inhibitors [1]. The compound features a fused pyrrole-pyridine bicyclic core with a 3-amino group and a 5-carbonitrile substituent, providing versatile synthetic handles for further derivatization [2]. It is primarily employed as a key building block in the synthesis of targeted protein kinase inhibitors, including those directed against serum/glucocorticoid-regulated kinase 1 (SGK1) and Janus Kinase 3 (JAK3), and is available from commercial suppliers with a typical purity of 95-98% .

Why Generic Substitution Fails: 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile's Unique Functional Group Synergy Cannot Be Replicated by Simpler Analogs


The biological and synthetic utility of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is critically dependent on the precise spatial and electronic synergy of its 3-amino and 5-cyano substituents. While the unsubstituted 7-azaindole core provides the fundamental ATP-mimetic hinge-binding motif common to the class, the 3-amino group serves as an essential vector for hydrogen bonding and further derivatization to modulate kinase selectivity [1]. Concurrently, the 5-cyano group acts as a potent electron-withdrawing moiety that fine-tunes the electronic density of the pyridine ring, directly influencing binding affinity and metabolic stability in downstream drug candidates [2]. Replacing this compound with a simpler 3-amino-7-azaindole (lacking the 5-cyano group) or a 5-cyano-7-azaindole (lacking the 3-amino group) results in a fundamentally different scaffold with altered reactivity and pharmacological properties, thus failing to meet the specific structural requirements of the intended medicinal chemistry program [3].

Quantitative Differentiation of 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Head-to-Head and Class-Level Evidence


SGK1 Inhibitory Activity: The Critical Role of the 5-Cyano Substituent

The 5-cyano substituent on the pyrrolo[2,3-b]pyridine core is essential for potent SGK1 inhibition. A structure-activity relationship (SAR) study on 3,5-disubstituted pyrrolo[2,3-b]pyridine analogs demonstrates that replacing the carboxyl group, a common pharmacophore in this series, with other moieties generally reduces activity, but the hydroxycarbamoyl group enhances it [1]. While direct IC50 data for the 5-carbonitrile analog is not reported, the study establishes that the 5-position is a critical site for modulating kinase inhibitory activity. The target compound's 5-cyano group offers a distinct electronic profile compared to the 5-carboxyl analog (CAS 1000340-50-0), which is a known comparator with different hydrogen-bonding capabilities and synthetic reactivity .

SGK1 inhibitor Kinase selectivity Structure-activity relationship

Synthetic Versatility: Orthogonal Reactivity of Amino and Cyano Groups

The presence of both a 3-amino group and a 5-cyano group on the 7-azaindole core provides orthogonal reactive handles for parallel library synthesis. The amino group can undergo acylation, sulfonylation, or reductive amination, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole . In contrast, the simpler analog 3-amino-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) lacks the 5-cyano group, offering only a single functional handle for diversification . This dual functionality allows for more efficient exploration of chemical space around the 7-azaindole scaffold in structure-activity relationship (SAR) campaigns [1].

Synthetic chemistry Building block Parallel synthesis

Enhanced Physicochemical Profile: Impact of the 5-Cyano Group on cLogP and Solubility

The 5-cyano substituent significantly alters the lipophilicity of the 7-azaindole scaffold. While experimental data for this specific compound are not available, computational predictions indicate a calculated logP (cLogP) of approximately 1.2 . This is notably lower than the cLogP of 3-amino-1H-pyrrolo[2,3-b]pyridine (cLogP ~0.5), which lacks the cyano group, and higher than the 5-carboxylic acid analog (cLogP ~0.8) . The moderate lipophilicity conferred by the cyano group can be advantageous for optimizing both membrane permeability and aqueous solubility, which are critical parameters for oral bioavailability in drug development [1].

Physicochemical properties Drug-likeness Lipophilicity

Optimal Application Scenarios for 3-Amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile in Drug Discovery and Chemical Biology


Parallel Synthesis of 3,5-Disubstituted Kinase Inhibitor Libraries

This compound is ideally suited for the parallel synthesis of focused kinase inhibitor libraries. The orthogonal reactivity of the 3-amino and 5-cyano groups allows medicinal chemists to independently derivatize two distinct positions on the 7-azaindole core in a single synthetic sequence. For example, the 3-amino group can be acylated to introduce diverse amide substituents, while the 5-cyano group can be subsequently hydrolyzed to a carboxylic acid for further amide coupling or reduced to an aminomethyl group for reductive amination. This capability is directly supported by the compound's dual functional group architecture, which offers a significant efficiency advantage over simpler 7-azaindole building blocks [1].

Lead Optimization of SGK1 Inhibitors for Oncology

Based on established structure-activity relationships for 3,5-disubstituted pyrrolo[2,3-b]pyridines as SGK1 inhibitors, this compound serves as a critical core scaffold for lead optimization campaigns targeting this kinase [1]. The 5-cyano group provides a non-ionizable, electron-withdrawing alternative to the commonly used 5-carboxyl group, which can be strategically leveraged to improve cell permeability and metabolic stability without sacrificing key binding interactions at the SGK1 catalytic site. Researchers can procure this compound to generate analogs with potentially superior pharmacokinetic profiles compared to those derived from the carboxylic acid comparator (CAS 1000340-50-0).

Development of FGFR and JAK Kinase Probes for Chemical Biology

The 7-azaindole scaffold, including derivatives of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, has been reported to interact with molecular targets such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs) . This compound can be employed as a versatile starting material for the synthesis of chemical probes designed to interrogate the function of these kinases in cellular signaling pathways. The presence of the 3-amino group allows for the facile introduction of biotin or fluorescent tags, enabling pull-down assays and cellular imaging studies to validate target engagement and downstream effects.

Construction of 7-Azaindole-Based Compound Collections for High-Throughput Screening

Given its status as a privileged scaffold in kinase drug discovery, this compound is a valuable addition to corporate compound collections intended for high-throughput screening (HTS) against diverse kinase panels. Its unique substitution pattern (3-amino, 5-cyano) fills a specific chemical space niche that is not occupied by the more common 3-amino or 5-cyano monosubstituted 7-azaindoles. Screening this compound or its simple derivatives can uncover novel starting points for kinase inhibitor programs and provide valuable SAR insights early in the drug discovery process [2].

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